Bone Turnover Biomarkers: Vamorolone Preserves Osteocalcin and P1NP Versus Prednisone-Induced Suppression
Vamorolone treatment does not suppress bone turnover biomarkers, whereas prednisone induces significant declines. In a 24-week randomized controlled trial, the prednisone group exhibited a mean decrease in osteocalcin of -15.5 ng/mL from baseline, while the vamorolone 6 mg/kg/day group showed a minimal change of -0.17 ng/mL [1]. The least-squares mean difference between vamorolone 6 mg/kg/day and prednisone was 17.1 ng/mL (95% CI: 9.3 to 24.9; P < 0.001). Similarly, for P1NP, prednisone treatment resulted in a decline of -143.7 ng/mL compared to -7.9 ng/mL with vamorolone 6 mg/kg/day, yielding an LSM difference of 128.8 ng/mL (95% CI: 67.2 to 190.4; P < 0.001) [1]. Bone biomarker declines observed on prednisone were rapidly reversed upon crossover to vamorolone [2].
| Evidence Dimension | Change in serum osteocalcin and P1NP levels at 24 weeks |
|---|---|
| Target Compound Data | Osteocalcin: -0.17 ± 17.7 ng/mL (n=22); P1NP: -7.9 ± 122.1 ng/mL (n=23) |
| Comparator Or Baseline | Prednisone: Osteocalcin: -15.5 ± 15.8 ng/mL (n=23); P1NP: -143.7 ± 124.6 ng/mL (n=23) |
| Quantified Difference | Osteocalcin LSM difference: 17.1 ng/mL (95% CI 9.3–24.9, P < 0.001); P1NP LSM difference: 128.8 ng/mL (95% CI 67.2–190.4, P < 0.001) |
| Conditions | Randomized, double-blind, placebo- and prednisone-controlled trial; 121 boys with DMD aged 4 to <7 years; vamorolone 6 mg/kg/day vs prednisone 0.75 mg/kg/day for 24 weeks |
Why This Matters
Preserved bone turnover biomarkers indicate reduced risk of glucocorticoid-induced osteoporosis and bone fragility, a critical safety advantage for procurement in pediatric and long-term treatment contexts.
- [1] Guglieri M, Clemens PR, Perlman SJ, et al. Efficacy and Safety of Vamorolone vs Placebo and Prednisone Among Boys With Duchenne Muscular Dystrophy: A Randomized Clinical Trial. JAMA Neurol. 2022;79(10):1005-1014. doi:10.1001/JAMANEUROL.2022.2480; Supplementary Table 3 View Source
- [2] Dang UJ, Damsker JM, Guglieri M, et al. Efficacy and Safety of Vamorolone Over 48 Weeks in Boys With Duchenne Muscular Dystrophy: A Randomized Controlled Trial. Neurology. 2024;102(5):e208112. doi:10.1212/WNL.0000000000208112 View Source
